N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine is a heterocyclic compound characterized by a thietane ring attached to an amine group and a cyclopentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (cyclopent-1-en-1-yl)aniline with acid chlorides of carboxylic acids, followed by cyclization using gaseous hydrogen chloride or trifluoroacetic acid . The reaction conditions, such as temperature and duration, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-(Cyclopent-1-en-1-yl)phenyl)arylamides: These compounds share the cyclopentene moiety but differ in the nature of the attached functional groups.
Cyclopenta[b]pyridine derivatives: These compounds have a similar cyclopentene structure but are fused with a pyridine ring.
Uniqueness
N-(2-(Cyclopent-1-en-1-yl)ethyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NS |
---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-[2-(cyclopenten-1-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H17NS/c1-2-4-9(3-1)5-6-11-10-7-12-8-10/h3,10-11H,1-2,4-8H2 |
InChI Key |
OBJAIZGDKACUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)CCNC2CSC2 |
Origin of Product |
United States |
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